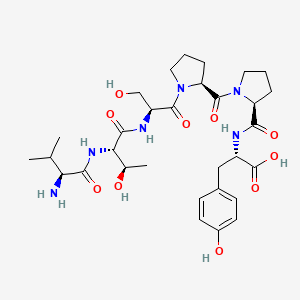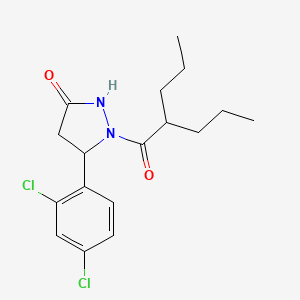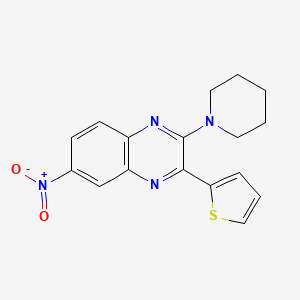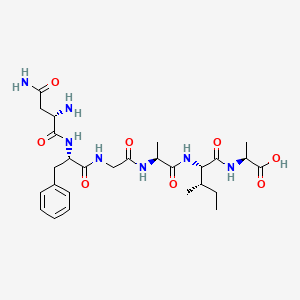![molecular formula C30H33N3O5S B14220698 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine CAS No. 823803-07-2](/img/structure/B14220698.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine is a complex organic compound with the molecular formula C30H33N3O5S. This compound is known for its unique structure, which includes a triphenylmethyl group, a sulfanylacetyl group, and two amino acids: valine and asparagine. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine typically involves multiple steps. The process begins with the protection of the amino groups of L-valine and L-asparagine using suitable protecting groups. The triphenylmethyl group is then introduced through a nucleophilic substitution reaction with a triphenylmethyl halide. The sulfanylacetyl group is added via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions. The final step involves deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The triphenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triphenylmethyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The sulfanylacetyl group can participate in redox reactions, influencing the compound’s reactivity. The valine and asparagine residues can form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine can be compared with other similar compounds, such as:
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-glutamine: Similar structure but with glutamine instead of asparagine, which can affect its biological activity.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-leucyl-L-asparagine: Contains leucine instead of valine, leading to differences in hydrophobicity and binding properties.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-serine: Serine replaces asparagine, introducing a hydroxyl group that can participate in additional hydrogen bonding.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.
Propriétés
Numéro CAS |
823803-07-2 |
|---|---|
Formule moléculaire |
C30H33N3O5S |
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-20(2)27(28(36)32-24(29(37)38)18-25(31)34)33-26(35)19-39-30(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,27H,18-19H2,1-2H3,(H2,31,34)(H,32,36)(H,33,35)(H,37,38)/t24-,27-/m0/s1 |
Clé InChI |
PZLCOVYIYFNONO-IGKIAQTJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)

![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)

![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)



